molecular formula C14H22O2 B14682183 3,8-Diethyldeca-4,6-diyne-3,8-diol CAS No. 36680-76-9

3,8-Diethyldeca-4,6-diyne-3,8-diol

Katalognummer: B14682183
CAS-Nummer: 36680-76-9
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: VFYAUUMKVBHTGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Diethyldeca-4,6-diyne-3,8-diol is a chemical compound characterized by its unique structure, which includes ethyl groups and hydroxyl groups attached to a deca-4,6-diyne backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diethyldeca-4,6-diyne-3,8-diol typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, where the starting materials are subjected to a series of steps including deprotection, coupling, and purification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Diethyldeca-4,6-diyne-3,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted acetylenic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,8-Diethyldeca-4,6-diyne-3,8-diol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,8-Diethyldeca-4,6-diyne-3,8-diol involves its interaction with molecular targets through its hydroxyl and ethyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,8-Diethyldeca-4,6-diyne-3,8-diol is unique due to its specific ethyl and hydroxyl group arrangement, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

36680-76-9

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

3,8-diethyldeca-4,6-diyne-3,8-diol

InChI

InChI=1S/C14H22O2/c1-5-13(15,6-2)11-9-10-12-14(16,7-3)8-4/h15-16H,5-8H2,1-4H3

InChI-Schlüssel

VFYAUUMKVBHTGH-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(C#CC#CC(CC)(CC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.